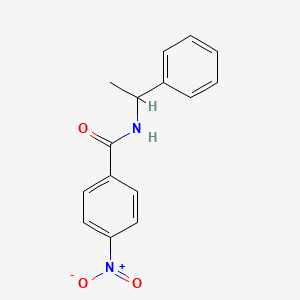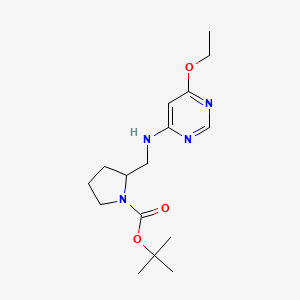![molecular formula C25H18ClN5O2S3 B2698776 N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 690642-72-9](/img/structure/B2698776.png)
N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18ClN5O2S3 and its molecular weight is 552.08. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Compounds similar to the specified chemical, including various thiazolidine and azetidine derivatives, have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The studies highlight the potential of these compounds as antibacterial agents, with QSAR studies indicating the significance of substituent's hydrophobicity or steric bulk for activity enhancement (Desai et al., 2008).
Antimicrobial and Antibacterial Potency
- Another study involved the synthesis of thienopyrimidine linked rhodanine derivatives, demonstrating significant antimicrobial activity, particularly against various bacterial strains. This work underscores the potential of structurally related compounds in developing new antimicrobial agents (Kerru et al., 2019).
Structural Studies and Molecular Interaction
- Research on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides explores their molecular structures and interactions. Such studies can provide a foundational understanding of how structural variations in compounds similar to the requested chemical might influence their biological activities and interactions (Boechat et al., 2011).
Anticancer Screening
- A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their anticancer activities. Such research demonstrates the potential of thiazolopyrimidine and related compounds in anticancer drug development, showcasing the importance of structural features in enhancing cytotoxic effects (Abu-Melha, 2021).
Insecticidal Activities
- Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal potential against Spodoptera littoralis. This indicates the broader applicability of similar compounds in agricultural and pest control applications (Fadda et al., 2017).
Propiedades
IUPAC Name |
N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O2S3/c26-15-11-9-14(10-12-15)21-28-24(30-36-21)27-19(32)13-34-25-29-22-20(17-7-4-8-18(17)35-22)23(33)31(25)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13H2,(H,27,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYUMHZUPNRQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-[3-(azetidin-3-yl)-1,2,4-oxadiazol-5-yl]propanoate;hydrochloride](/img/structure/B2698693.png)
![(Z)-ethyl 3-(2-methoxyethyl)-2-((4-oxo-4H-chromene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2698694.png)
![[1-Methyl-5-(propoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2698696.png)
![4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione](/img/structure/B2698698.png)
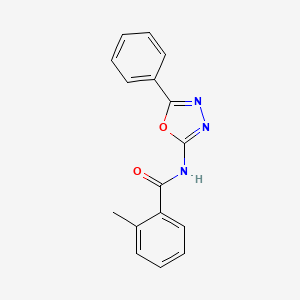
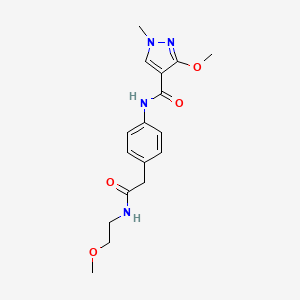
![6-(4-fluorophenyl)-3-(piperidin-1-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2698703.png)
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(benzo[d]thiazol-2-ylthio)acetamide](/img/structure/B2698707.png)

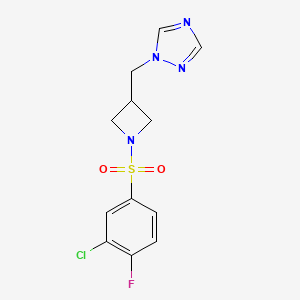
![2-[(1-Phenylmethoxycarbonylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2698711.png)
![6-(4-methoxyphenyl)-N-[(5-methyl-2-furyl)methyl]-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2698712.png)
